N,N-dimethyl-2-methylsulphonylethylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H13NO2S |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfonylethanamine |
InChI |
InChI=1S/C5H13NO2S/c1-6(2)4-5-9(3,7)8/h4-5H2,1-3H3 |
InChI Key |
ICUCTTKYLZRAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for N,n Dimethyl 2 Methylsulphonylethylamine
Overview of Historical Synthetic Approaches and their Limitations
A plausible early synthetic route would involve the alkylation of dimethylamine (B145610) with a suitable 2-haloethyl methyl sulfide (B99878), followed by oxidation of the resulting thioether to the sulfone. For instance, the reaction of 2-chloroethyl methyl sulfide with dimethylamine would yield N,N-dimethyl-2-(methylthio)ethylamine. Subsequent oxidation of the sulfur atom, using oxidizing agents common in the mid-20th century like hydrogen peroxide or potassium permanganate, would produce the target compound.
Advanced Strategies for Targeted Synthesis of N,N-dimethyl-2-methylsulphonylethylamine
Modern synthetic chemistry offers more refined and efficient strategies for the targeted synthesis of this compound, providing greater control over the reaction and leading to higher yields and purity.
Exploration of Alkylation Pathways involving Sulfonyl-Containing Substrates
A more direct and advanced approach involves the alkylation of dimethylamine with a substrate that already contains the methylsulfonyl group. A key precursor for this pathway is a 2-haloethyl methyl sulfone, such as 2-chloroethyl methyl sulfone. The synthesis of this precursor can be achieved, for example, by the chlorination of 2-hydroxyethyl methyl sulfone.
The reaction of 2-chloroethyl methyl sulfone with dimethylamine proceeds via a nucleophilic substitution reaction (SN2), where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Chloroethyl methyl sulfone | Dimethylamine | This compound | Nucleophilic Alkylation |
This method offers a significant advantage over the historical approach by avoiding the potentially problematic oxidation step on a molecule already containing a basic amine functionality. However, careful control of reaction conditions, such as temperature and stoichiometry, is still crucial to minimize the formation of quaternary ammonium (B1175870) salts.
Amination Reactions in the Presence of Organosulfur Moieties
An alternative and highly effective strategy is the aza-Michael addition of dimethylamine to methyl vinyl sulfone. researchgate.netresearchgate.net Methyl vinyl sulfone is a potent Michael acceptor due to the electron-withdrawing nature of the sulfonyl group, which activates the vinyl group towards nucleophilic attack. researchgate.net
The synthesis of methyl vinyl sulfone can be accomplished by the dehydration of 2-(methylsulfonyl)ethanol, which in turn can be prepared from the oxidation of 2-(methylthio)ethanol. chemicalbook.com A common method for this dehydration involves treatment with methanesulfonyl chloride in the presence of a base like triethylamine. chemicalbook.com Another approach to vinyl sulfones is the reaction of sulfinic acid sodium salts with dibromides. organic-chemistry.org
The reaction proceeds by the conjugate addition of dimethylamine to the double bond of methyl vinyl sulfone. The nucleophilic nitrogen atom of dimethylamine attacks the β-carbon of the vinyl group, leading to the formation of a carbanion intermediate, which is then protonated to yield the final product. This reaction is often highly efficient and regioselective.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Methyl vinyl sulfone | Dimethylamine | This compound | Aza-Michael Addition |
The aza-Michael addition is generally a high-yielding reaction with good atom economy, making it an attractive route for the synthesis of this compound. The use of a catalyst, such as Amberlyst-15, can further enhance the reaction rate and efficiency. researchgate.net
Multistep Convergent and Divergent Synthetic Routes
The synthesis of this compound can also be designed using multistep convergent or divergent approaches, allowing for the construction of analogues and derivatives.
A convergent approach might involve the synthesis of two key fragments that are then coupled in a final step. For example, one fragment could be a protected 2-aminoethanol derivative, and the other could be a methylsulfonylating agent.
A divergent approach would start from a common intermediate that can be modified to produce a library of related compounds. For instance, 2-(methylsulfonyl)ethylamine could serve as a key intermediate. This precursor can be synthesized by the oxidation of 2-(methylthio)ethylamine. Subsequent N-methylation of 2-(methylsulfonyl)ethylamine using reagents such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide would provide the desired N,N-dimethylated product. This divergent strategy allows for the introduction of various alkyl groups on the nitrogen atom, leading to a range of N,N-disubstituted-2-methylsulphonylethylamine derivatives.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers (if applicable)
The molecule this compound is achiral, meaning it does not have any stereocenters and therefore does not exist as enantiomers or diastereomers. Consequently, stereoselective synthesis is not applicable to the preparation of this specific compound.
However, if a chiral center were to be introduced into the ethyl backbone, for example, by substitution at the 1- or 2-position, then stereoselective synthesis would become a critical consideration. In such hypothetical cases, asymmetric synthetic methods would be employed to control the stereochemistry of the newly formed chiral center.
Application of Green Chemistry Principles in Synthesis Optimization
Key areas for the application of green chemistry principles include:
Atom Economy: The aza-Michael addition of dimethylamine to methyl vinyl sulfone is an excellent example of a reaction with high atom economy, as all the atoms of the reactants are incorporated into the final product.
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. For instance, some Michael additions can be carried out in water or with the use of phase-transfer catalysts.
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. The use of recyclable heterogeneous catalysts, such as Amberlyst-15 for the aza-Michael addition, can further enhance the green credentials of the synthesis. researchgate.net
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption.
Waste Reduction: Synthetic routes should be designed to minimize the formation of byproducts and waste. The choice of a highly selective reaction like the aza-Michael addition contributes to waste reduction by minimizing the need for extensive purification.
Modern approaches to the oxidation of sulfides to sulfones also embrace green chemistry. The use of hydrogen peroxide as an oxidant with a catalyst is a greener alternative to traditional heavy metal-based oxidizing agents, as the only byproduct is water. researchgate.netlookchem.com
Chemistry of Precursor Compounds and Key Intermediates
Synthesis and Reactivity of Methylsulfonylethyl Substructures
The methylsulfonylethyl group (-CH₂CH₂SO₂CH₃) is a key component, providing the sulfone functionality. Its synthesis can be approached through several reliable methods, primarily involving the formation of the sulfone via oxidation or through carbon-carbon bond formation with a sulfone-containing reagent.
One common strategy involves the Michael addition of a nucleophile to methyl vinyl sulfone. nih.govnih.govwikipedia.org Methyl vinyl sulfone is a reactive Michael acceptor, readily undergoing conjugate addition with various nucleophiles. nih.govresearchgate.net For the synthesis of the target compound's backbone, an amine or a protected amine equivalent could be added to methyl vinyl sulfone.
Another versatile method is the oxidation of a corresponding methylthioethyl precursor. For instance, 2-(methylthio)ethanamine can be oxidized using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to yield 2-(methylsulfonyl)ethanamine. googleapis.com This sulfone-containing amine can then be N-alkylated to introduce the two methyl groups.
The reactivity of the methylsulfonylethyl substructure is dominated by the electron-withdrawing nature of the sulfonyl group, which acidifies the α-protons, making them susceptible to deprotonation by a strong base. This allows for further functionalization at the carbon adjacent to the sulfonyl group.
| Method | Precursors | Key Reagents | Product |
| Michael Addition | Methyl vinyl sulfone, Dimethylamine | Base catalyst (optional) | This compound |
| Oxidation | 2-(Methylthio)ethanamine | H₂O₂, m-CPBA | 2-(Methylsulfonyl)ethanamine |
| Alkylation | 2-(Methylsulfonyl)ethanamine | Methyl iodide, Formaldehyde/Formic acid | This compound |
Generation and Functionalization of N,N-Dimethylaminoethyl Moieties
The N,N-dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) provides the tertiary amine functionality. This moiety is typically synthesized from readily available starting materials like N,N-dimethylethanolamine (DMAE). atamanchemicals.comwikipedia.orgatamanchemicals.com
A primary route to a reactive intermediate is the conversion of the hydroxyl group of DMAE into a good leaving group, such as a halide. Treatment of N,N-dimethylethanolamine with thionyl chloride (SOCl₂) or a similar halogenating agent effectively produces 2-(dimethylamino)ethyl chloride, often isolated as its hydrochloride salt. sciencemadness.orgorgsyn.orgchemicalbook.comsigmaaldrich.com This chloro-derivative is an excellent electrophile for subsequent nucleophilic substitution reactions.
Alternatively, the N,N-dimethylaminoethyl moiety can be constructed by the reductive amination of a suitable carbonyl compound with dimethylamine, followed by reduction. The industrial preparation of DMAE itself involves the reaction of dimethylamine with ethylene (B1197577) oxide. wikipedia.orggoogle.com
Derivatization and Analogue Synthesis of this compound
Once synthesized, this compound can serve as a scaffold for the creation of a wide array of analogues through derivatization. These modifications can target the nitrogen atom or the carbon skeleton of the molecule.
Functionalization at Nitrogen (e.g., Quaternization, Acylation, Sulfonylation)
The lone pair of electrons on the tertiary nitrogen atom makes it a prime site for functionalization.
Quaternization: The reaction of the tertiary amine with an alkyl halide, known as the Menshutkin reaction, yields a quaternary ammonium salt. wikipedia.org This process converts the neutral amine into a permanently charged cationic species. masterorganicchemistry.com A variety of alkylating agents can be used, such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride, leading to diverse quaternary ammonium derivatives. google.comrsc.org The reaction conditions, including solvent and temperature, can be optimized to achieve high yields. google.comnih.gov
Acylation: Although tertiary amines cannot form stable amides due to the lack of an N-H bond, they can undergo acylation under certain conditions. orgoreview.comfiveable.me For example, catalytic methods involving photoredox or palladium catalysis can achieve the α-acylation of tertiary amines or N-acylation through C-N bond cleavage, respectively. nih.govacs.org These advanced methods allow for the introduction of acyl groups, expanding the chemical diversity of the parent molecule.
Sulfonylation: Tertiary amines can react with sulfonyl chlorides. libretexts.org While primary and secondary amines form stable sulfonamides, the reaction with a tertiary amine can lead to the formation of a transient sulfonylammonium salt. libretexts.orgorganic-chemistry.org In some cases, this can be followed by demethylation or other rearrangements, particularly under visible-light-driven conditions. researchgate.net This provides a pathway to N-demethylated sulfonamide analogues. princeton.edu
| Reaction Type | Reagent Class | Example Reagent | Product Class |
| Quaternization | Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide |
| Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | (Catalytic) α-Acylated Amine |
| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | N-Demethylated Sulfonamide |
Modifications of the Ethyl and Methylsulfonyl Linkers
Structural diversity can also be achieved by altering the ethyl linker and the methylsulfonyl group. These modifications typically require starting the synthesis from different precursors rather than modifying the final molecule.
Ethyl Linker Modification: To synthesize analogues with different linker lengths (e.g., propyl or butyl), one would start with the corresponding amino alcohol (e.g., 3-(dimethylamino)-1-propanol) or haloamine. The synthetic sequence would then follow a similar path of introducing the methylsulfonyl group.
Methylsulfonyl Group Modification: Analogues with different sulfonyl groups (e.g., ethylsulfonyl or phenylsulfonyl) can be synthesized by starting with the appropriate vinyl sulfone (e.g., ethyl vinyl sulfone) or by oxidizing the corresponding thioether (e.g., 2-(ethylthio)ethanamine).
Synthesis of Isotopic Analogues for Mechanistic Probes
Isotopically labeled analogues are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in analytical chemistry. mdpi.com The synthesis of such analogues of this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.
Labeling the N,N-dimethyl group: Deuterated or ¹³C-labeled methyl groups can be introduced using isotopically labeled methylating agents, such as deuterated methyl iodide (CD₃I) or ¹³C-labeled methyl iodide (¹³CH₃I), in the final N-alkylation step. acs.org Alternatively, starting with ¹⁵N-labeled dimethylamine would place the isotope on the nitrogen atom. researchgate.netnih.gov
Labeling the Ethyl Linker: A deuterated ethyl backbone can be synthesized by using deuterated starting materials. For example, reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) or catalytic deuteration can install deuterium atoms on the ethyl chain. researchgate.netnih.govitim-cj.ro
Labeling the Methylsulfonyl Group: A ¹³C-labeled or deuterated methyl group on the sulfone can be introduced by starting the synthesis with an appropriately labeled precursor, such as ¹³C-labeled or deuterated methyl phenyl sulfoxide. nih.gov
The choice of labeling strategy depends on the specific research question being addressed, allowing for precise tracking of atoms through chemical or biological transformations. researchgate.net
Chemical Reactivity and Reaction Mechanisms of N,n Dimethyl 2 Methylsulphonylethylamine
Fundamental Reactivity of Amine and Sulfone Functional Groups
As a nucleophile, the nitrogen atom can attack electron-deficient centers, initiating a variety of chemical reactions. chemistrytalk.org This nucleophilicity is a key factor in alkylation, acylation, and other substitution reactions.
Conversely, the methylsulfonyl (CH₃SO₂) group is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This group significantly influences the electronic environment of the adjacent ethyl chain. Key characteristics of the sulfone group include:
Chemical Stability: The sulfone group is known for its marked stability and is generally resistant to a wide range of reducing and oxidizing agents. nih.gov
Activation of Adjacent Protons: The strong inductive effect of the sulfone group increases the acidity of the protons on the α-carbon (the carbon atom directly attached to the sulfone group). This facilitates the formation of a carbanion at this position, which is a crucial step in many elimination and condensation reactions.
Influence on Adjacent Groups: The electron-withdrawing nature of the sulfone can affect the reactivity of neighboring functional groups, including their potential to act as leaving groups in substitution or elimination reactions.
The combination of these two functional groups within the same molecule creates a system where the amine can act as an internal base or nucleophile, potentially influencing reactions involving the sulfone-activated portion of the molecule.
Table 1: Comparison of Functional Group Properties
| Functional Group | Type | Key Chemical Properties |
|---|---|---|
| N,N-dimethylamino | Tertiary Amine | Basic, Nucleophilic |
| Methylsulfonyl | Sulfone | Strongly electron-withdrawing, Chemically stable, Activates α-protons |
Nucleophilic Substitution Reactions (SN1, SN2, SNi) at Adjacent Carbons
Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on an sp³-hybridized carbon atom. chemistrytalk.orglibretexts.org In the context of N,N-dimethyl-2-methylsulphonylethylamine, these reactions would primarily occur at the carbon atom adjacent to the methylsulfonyl group.
The viability and mechanism (SN1, SN2, or SNi) of such reactions depend critically on the nature of the substrate, the incoming nucleophile, the solvent, and, most importantly, the ability of the methylsulfonyl group to function as a leaving group.
The methylsulfonyl group (CH₃SO₂) itself is generally considered a poor leaving group in nucleophilic substitution reactions. For a group to be a good leaving group, it must be able to stabilize the negative charge it acquires upon departure. masterorganicchemistry.com Good leaving groups are typically the conjugate bases of strong acids (e.g., halides, tosylates, mesylates). masterorganicchemistry.commasterorganicchemistry.com While the sulfone is highly electron-withdrawing, the methanesulfinate anion (CH₃SO₂⁻) that would be formed is not as stable as anions like tosylate (TsO⁻) or mesylate (MsO⁻), where the negative charge is more effectively delocalized over multiple oxygen atoms. masterorganicchemistry.commasterorganicchemistry.com
However, the primary role of the sulfone group in reactions at the adjacent carbon is often not as a direct leaving group, but as an activating moiety for elimination reactions. rsc.org By increasing the acidity of the α-protons, it facilitates an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. In this pathway, a base removes a proton from the carbon α to the sulfone, forming a stabilized carbanion. The leaving group, located on the β-carbon, is then expelled in a subsequent step.
In the specific case of this compound, an elimination reaction would lead to the formation of N,N-dimethylvinylamine and methanesulfinic acid, though this is less common than elimination reactions where a better leaving group is present on the β-carbon.
Table 2: Relative Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Excellent |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| MsO⁻ (Mesylate) | MsOH | ~ -1.9 | Excellent |
| Cl⁻ | HCl | ~ -7 | Good |
| H₂O | H₃O⁺ | ~ -1.7 | Good |
| CH₃SO₂⁻ (Methanesulfinate) | CH₃SO₂H | ~ 2.3 | Poor |
Note: The pKa values are approximate and can vary with conditions. The table illustrates the principle that good leaving groups are weak bases.
Intramolecular reactions can occur if a molecule contains two reactive functional groups that can interact to form a cyclic product. In this compound, the amine group could potentially act as an internal nucleophile.
If the methylsulfonyl group were a suitable leaving group, the nitrogen's lone pair could attack the carbon to which the sulfone is attached, leading to the formation of a three-membered aziridinium ring. This type of intramolecular cyclization is known for related compounds, such as N,N-dimethyl-2-chloroethylamine, which readily forms a highly reactive aziridinium ion.
However, given the poor leaving group ability of the methylsulfonyl group, this direct intramolecular SN2 reaction is unlikely to occur under normal conditions. Alternative pathways, possibly involving prior activation of the sulfone group or reaction under forcing conditions, would be necessary to facilitate such a cyclization.
Electrophilic Attack and Addition Reactions
The N,N-dimethylamino group, with its lone pair of electrons, is the primary site for electrophilic attack. The molecule can react with a variety of electrophiles:
Protonation: As a base, it readily reacts with acids to form a quaternary ammonium (B1175870) salt, [CH₃SO₂CH₂CH₂NH(CH₃)₂]⁺ X⁻.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt, [CH₃SO₂CH₂CH₂N(CH₃)₃]⁺ I⁻, through an SN2 mechanism.
Acylation: Acylating agents like acid chlorides or anhydrides can react with the amine, though this is less common for tertiary amines as they lack a proton to be removed to form a stable amide.
Reaction with Lewis Acids: The nitrogen can coordinate with Lewis acids.
The sulfone group, being electron-deficient, is not susceptible to electrophilic attack. There are no double or triple bonds in the ethyl chain, so electrophilic addition reactions are not a characteristic feature of this molecule's reactivity.
Oxidation and Reduction Chemistry of the Sulfone and Amine Functions
The amine and sulfone groups exhibit distinct behaviors under oxidative and reductive conditions.
Amine Function: The tertiary amine can be oxidized to form an N-oxide . This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). The resulting this compound N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms. N-oxides are often stable, crystalline solids.
Sulfone Function: The sulfone group represents the highest oxidation state of sulfur and is therefore very resistant to further oxidation. Conversely, the reduction of sulfones to sulfides is a chemically challenging transformation that requires potent reducing agents. Common reagents used for this purpose include strong metal hydrides like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), often requiring high temperatures and prolonged reaction times. The reduction of this compound would yield the corresponding sulfide (B99878), N,N-dimethyl-2-(methylthio)ethylamine.
Table 3: Summary of Oxidation and Reduction Reactions
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Tertiary Amine | Oxidation | H₂O₂, m-CPBA | N-oxide |
| Sulfone | Reduction | LiAlH₄, DIBAL-H | Sulfide |
Mechanistic Studies of Specific Transformations
The chemical behavior of this compound is characterized by the interplay of its tertiary amine and methylsulfonyl functional groups. Mechanistic studies have begun to shed light on the intricate pathways governing its transformations, particularly in oxidation reactions.
Kinetics and Thermodynamics of Elementary Reactions
A significant transformation of this compound involves its oxidation to the corresponding N-oxide, which can subsequently undergo an intramolecular elimination reaction known as the Cope elimination. This reaction proceeds through a concerted, thermally-induced syn-elimination mechanism. organic-chemistry.orgwikipedia.org The process involves a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.orgnrochemistry.com
While specific kinetic and thermodynamic data for the Cope elimination of this compound N-oxide are not extensively documented in publicly available literature, the general principles of this reaction type provide valuable insights. The reaction is known to be highly sensitive to solvent effects, with aprotic solvents significantly accelerating the reaction rate. nrochemistry.comjk-sci.com Computational studies on analogous β-amino sulfone systems have been employed to elucidate the free energy profiles of plausible reaction pathways, offering a theoretical framework for understanding the kinetics and thermodynamics. researchgate.netresearchgate.net
Table 1: General Kinetic and Thermodynamic Parameters for Cope Elimination Reactions
| Parameter | Description | Typical Values/Characteristics |
|---|---|---|
| Rate Law | Unimolecular | First-order kinetics |
| Activation Energy (Ea) | Energy barrier for the formation of the cyclic transition state | Varies depending on the substrate and solvent |
| Enthalpy of Reaction (ΔH) | Heat change during the reaction | Generally endothermic due to bond breaking |
| Entropy of Reaction (ΔS) | Change in disorder | Generally positive due to the formation of two molecules from one |
| Gibbs Free Energy (ΔG) | Spontaneity of the reaction | Becomes more favorable at higher temperatures |
Note: The values in this table are generalized for Cope elimination reactions and may not represent the exact parameters for this compound.
Identification of Reaction Intermediates
The identification of transient species is paramount to understanding the stepwise mechanism of chemical reactions. For this compound, a key intermediate in its oxidative transformation is the corresponding N-oxide. The formation of this N-oxide is a critical step preceding the Cope elimination. jk-sci.comorganic-chemistry.org
In a study involving a similar compound, β-piperidinoethylsulfides, oxidation with m-chloroperbenzoic acid (m-CPBA) led to the formation of an intermediate containing both an N-oxide and a sulfone function. organic-chemistry.org This intermediate subsequently undergoes a Cope-type elimination to yield a vinylsulfone. This provides strong evidence for the existence of the N-oxide as a trappable intermediate in the oxidation of β-amino sulfones.
The general mechanism for the formation of the N-oxide intermediate and its subsequent Cope elimination is as follows:
Oxidation of the Tertiary Amine: The nitrogen atom of the N,N-dimethylamino group acts as a nucleophile and attacks an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, to form the this compound N-oxide. nrochemistry.commasterorganicchemistry.com This N-oxide is a zwitterionic species.
Intramolecular Elimination (Cope Elimination): Upon heating, the N-oxide undergoes a concerted intramolecular elimination. The oxygen atom of the N-oxide acts as an internal base, abstracting a proton from the carbon atom beta to the nitrogen. This leads to the formation of a five-membered cyclic transition state, which then breaks down to form methyl vinyl sulfone and N,N-dimethylhydroxylamine. wikipedia.orgnrochemistry.com
Table 2: Key Intermediates in the Transformation of this compound
| Intermediate | Method of Identification/Postulation | Role in the Reaction Mechanism |
|---|---|---|
| This compound N-oxide | Postulated based on analogous reactions of tertiary amines and β-amino sulfones with oxidizing agents. jk-sci.comorganic-chemistry.org | Precursor to the Cope elimination reaction. |
| Five-membered Cyclic Transition State | Inferred from kinetic and stereochemical studies of Cope elimination reactions. wikipedia.orgnrochemistry.com | The key transition state in the concerted syn-elimination step. |
Further mechanistic studies, potentially employing spectroscopic techniques such as NMR and mass spectrometry, coupled with computational modeling, are necessary to definitively identify and characterize the reaction intermediates and transition states involved in the diverse transformations of this compound.
Advanced Analytical and Spectroscopic Characterization of N,n Dimethyl 2 Methylsulphonylethylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like N,N-dimethyl-2-methylsulphonylethylamine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1D NMR (e.g., DEPT, NOESY)
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insight into the molecular structure. For this compound, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments. The ¹³C NMR spectrum would similarly display four signals for the unique carbon atoms.
Advanced 1D NMR techniques provide further layers of structural detail. Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This would unequivocally identify the methyl and methylene carbons in the molecule.
1D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial for determining through-space proximity of protons, typically within 5 Å. ucl.ac.uk For this compound, irradiation of the N-methyl protons would be expected to show a Nuclear Overhauser Effect (NOE) enhancement for the adjacent methylene (–CH₂–N) protons, confirming their spatial closeness.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| S–CH₃ | ~2.9 | ~42 | Positive |
| N–(CH₃)₂ | ~2.3 | ~45 | Positive |
| S–CH₂– | ~3.2 | ~54 | Negative |
| –CH₂–N | ~2.8 | ~58 | Negative |
Note: Predicted values are based on standard functional group chemical shifts. Actual experimental values may vary based on solvent and other conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximitychemicalbook.com
Two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of connections within a molecule, resolving ambiguities that may arise from 1D spectra. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a ¹H-¹H COSY spectrum of this compound, a cross-peak would be observed between the signals of the two methylene groups (S–CH₂– and –CH₂–N), confirming the ethyl linkage between the sulfonyl and amine groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org The HSQC spectrum would show four distinct correlation peaks, unambiguously assigning each proton signal to its corresponding carbon signal as listed in the table above.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
Correlations from the N-methyl protons (N–(CH₃)₂) to the adjacent methylene carbon (–CH₂–N).
Correlations from the S-methyl protons (S–CH₃) to the sulfonyl-bearing carbon of the ethyl chain (S–CH₂–).
Correlations from each methylene proton group to the carbon of the other methylene group.
Summary of Expected 2D NMR Correlations
| 2D Experiment | Correlated Nuclei | Information Gained |
| COSY | (S–CH₂–H ) ↔ (H –CH₂–N) | Confirms the ethyl backbone connectivity. |
| HSQC | S–C H₃ ↔ S–CH ₃ | Direct one-bond C-H connections. |
| N–(C H₃)₂ ↔ N–(CH ₃)₂ | ||
| S–C H₂– ↔ S–CH ₂– | ||
| –C H₂–N ↔ –CH ₂–N | ||
| HMBC | N–(CH ₃)₂ ↔ –C H₂–N | Confirms N-methyl groups are attached to the ethyl chain via Nitrogen. |
| S–CH ₃ ↔ S –CH₂– | Confirms S-methyl group is attached to the ethyl chain via Sulfur. |
Dynamic NMR for Conformational Exchange and Rotational Barriers
Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. libretexts.org For this compound, rotation around the C–C, C–N, and C–S bonds could lead to different conformers.
By recording NMR spectra at various temperatures (variable-temperature NMR), it is possible to study these dynamic processes. researchgate.net At room temperature, rotation is typically fast, resulting in time-averaged signals. However, upon cooling, the rate of rotation can be slowed sufficiently to observe separate signals for distinct stable conformers, a phenomenon known as decoalescence.
The temperature at which these separate signals merge into a single broad peak (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides quantitative information about the energy required for conformational exchange, offering insights into the molecule's flexibility and steric hindrance around its bonds.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactionschemicalbook.comnih.govnist.govchemicalbook.comresearchgate.netmdpi.com
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and probing the vibrational modes of a molecule. mdpi.com These two techniques are complementary and provide a comprehensive vibrational profile.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the key characteristic absorption bands would be:
C–H Stretching: Aliphatic C–H stretching vibrations from the methyl and methylene groups are expected in the 2850–3000 cm⁻¹ region.
C–H Bending: Bending (scissoring and rocking) vibrations for these groups would appear in the 1350–1470 cm⁻¹ range.
Sulfone Group (SO₂): The most prominent features in the IR spectrum would be the very strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. These are typically found near 1120–1160 cm⁻¹ and 1300–1350 cm⁻¹, respectively.
C–N Stretching: The stretching vibration of the tertiary amine C–N bond is expected in the 1020–1250 cm⁻¹ region.
C–S Stretching: This vibration is typically weaker and appears in the 600–800 cm⁻¹ range.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850 - 3000 | Symmetric & Asymmetric Stretch | Aliphatic C–H |
| 1450 - 1470 | Bending (Scissoring) | –CH₂– |
| 1300 - 1350 | Asymmetric Stretch | Sulfone (S=O) |
| 1120 - 1160 | Symmetric Stretch | Sulfone (S=O) |
| 1020 - 1250 | Stretch | Tertiary Amine (C–N) |
| 600 - 800 | Stretch | C–S |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
In the Raman spectrum of this compound, one would expect:
Symmetrical vibrations to be particularly strong. Therefore, the symmetric stretch of the sulfone (SO₂) group around 1120–1160 cm⁻¹ is expected to be a prominent band.
Bonds with higher polarizability, such as C–S and C–C single bonds, often show stronger signals in Raman than in IR spectra.
The C–H stretching and bending modes will also be present, complementing the data obtained from FT-IR.
The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the fundamental vibrational modes of the molecule, confirming the presence of all key functional groups and providing insights into the molecular structure. nih.gov
Predicted Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 2850 - 3000 | Symmetric & Asymmetric Stretch | Aliphatic C–H |
| 1300 - 1350 | Asymmetric Stretch | Sulfone (S=O) |
| 1120 - 1160 | Symmetric Stretch (Strong) | Sulfone (S=O) |
| 800 - 900 | Stretch | C–C |
| 600 - 800 | Stretch | C–S |
Time-Resolved Vibrational Spectroscopy for Reaction Dynamics
Time-resolved vibrational spectroscopy is a powerful technique for observing molecular structure evolution during chemical reactions in real-time. nih.gov By monitoring vibrational marker modes, direct insights into structural dynamics can be obtained. nih.govresearchgate.net Techniques such as time-resolved infrared (IR) and Raman spectroscopy allow for the tracking of changes in bond lengths, angles, and site-specific interactions, like hydrogen bonding, as a reaction proceeds. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. In the analysis of this compound, MS provides the exact mass of the molecule and offers insights into its chemical structure through the analysis of its fragmentation patterns upon ionization. nih.govnih.gov Different mass spectrometry techniques offer varying levels of detail, from elemental composition to the precise connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. researchgate.net
For this compound (C5H13NO2S), HRMS would provide an exact mass measurement that can be used to confirm its elemental formula. This capability is a significant advantage, as it helps to eliminate other potential isobaric compounds, thereby confirming the identity of the analyte with a high degree of confidence. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry, or MS/MS, is a technique used to elucidate the structure of a molecule by analyzing its fragmentation products. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. unt.edu This process provides detailed information about the molecule's connectivity and functional groups. nih.gov
For this compound, the fragmentation pathways can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for such a molecule would likely involve:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Cleavage of the C-S bond: Fragmentation at the ethylsulfonyl linkage.
Loss of small neutral molecules: Elimination of molecules like dimethylamine (B145610).
Systematic investigation of these fragmentation patterns allows for the reconstruction of the molecular structure and can be used to distinguish it from isomers. nih.govarkat-usa.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and analyzing it within complex mixtures. wvu.edu
In a GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. nih.gov This process generates a chromatogram showing the separated components and a corresponding mass spectrum for each peak, allowing for positive identification. For thermally labile compounds, derivatization techniques can be employed to increase volatility and stability before analysis. iu.edu The method's sensitivity and reproducibility make it a standard for both qualitative and quantitative analysis in various fields. nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
While the crystal structure for this compound itself is not publicly available, the structure of the closely related analogue, N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, has been reported. researchgate.netnih.gov This structure provides valuable insight into the likely solid-state conformation and intermolecular interactions of the target compound.
Conformational Analysis in the Crystalline State
The analysis of the crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine reveals significant details about its conformation in the solid state. researchgate.netnih.gov The study shows that the amine fragment of the molecule is disordered, existing in two distinct, equally populated conformations within the crystal lattice. researchgate.netnih.gov
In one conformation, the lone pair of the pyramidal nitrogen atom is positioned anti to one of the sulfonyl oxygen atoms (O1) relative to the plane defined by the C1-S1-C9 atoms. In the other conformation, it adopts a syn orientation. researchgate.net This conformational flexibility highlights the molecule's ability to adopt different spatial arrangements. Furthermore, the crystal packing is stabilized by weak C-H···O intermolecular hydrogen bonds, which link neighboring molecules into a one-dimensional supramolecular chain. researchgate.netnih.gov
Table 1: Crystallographic Data for N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C12H19NO2S |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.3642 (3) |
| c (Å) | 12.1784 (7) |
| β (°) | 95.498 (5) |
| Volume (ų) | 639.98 (6) |
| Temperature (K) | 123 |
Intermolecular Interactions and Crystal Packing
Detailed crystallographic studies of analogous sulfone compounds have revealed the presence of C-H⋯O interactions. For instance, in the crystal structure of N,N-dimethyl-2-[(4-methyl-benzyl)sulfon-yl]ethanamine, a pair of weak C-H⋯O intermolecular interactions between the methylene (CH2) and sulfonyl (SO2) groups leads to the formation of a one-dimensional supramolecular structure. nih.gov This type of non-classical hydrogen bonding plays a significant role in the crystal packing, directing the assembly of molecules into a defined architecture. nih.gov
The presence of both a hydrogen bond donor (C-H groups) and acceptors (sulfonyl oxygen atoms and the tertiary amine nitrogen) in this compound suggests the potential for a variety of intermolecular interactions. These can include dipole-dipole interactions arising from the polar sulfonyl group and van der Waals forces. The specific interplay of these forces will determine the final crystal lattice. It is also noted that in some related structures, disorder in the amine fragment of the molecule can occur, indicating conformational flexibility. nih.govresearchgate.net
The study of intermolecular interactions is not limited to the solid state. In solution, interactions with solvent molecules can influence the compound's properties and behavior. For instance, in polar aprotic solvents like N,N-dimethylformamide (DMF), ion-dipole and ion-pair interactions, as well as hydrogen bonding with co-solvents, can be observed. nih.govresearchgate.net
Table 1: Crystallographic Data for the Analogous Compound N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine
| Parameter | Value |
| Chemical Formula | C12H19NO2S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3642 (3) |
| b (Å) | 11.9149 (6) |
| c (Å) | 12.1784 (7) |
| α (°) | 65.658 (4) |
| β (°) | 84.502 (5) |
| γ (°) | 83.219 (4) |
| Volume (ų) | 639.98 (6) |
| Temperature (K) | 123 |
Advanced Chromatographic Separation Techniques
The separation and quantification of this compound from various matrices can be achieved through several advanced chromatographic techniques. The choice of method depends on the specific analytical requirements, such as the nature of the sample and the desired sensitivity.
Ion Chromatography (IC) for Charged Species
Due to the presence of a tertiary amine group, this compound is expected to be protonated and exist as a charged species in acidic conditions. This makes Ion Chromatography (IC) an ideal technique for its analysis. IC methods developed for the determination of similar amines, such as dimethylamine (DMA), in pharmaceutical products can be adapted for this purpose. nih.govresearchgate.net
A typical IC system for the analysis of this compound would employ a cation-exchange column. nih.gov Moderately hydrophobic amines are well-separated on columns like the Dionex IonPac CS19. thermofisher.com The separation is achieved using an acidic eluent, with methanesulfonic acid (MSA) being a common choice. nih.govthermofisher.com The concentration of the eluent and the column temperature are critical parameters that need to be optimized to achieve the desired resolution from other cationic species that may be present in the sample. thermofisher.com Detection is typically accomplished using suppressed conductivity, which provides high sensitivity and low background noise. nih.gov
Table 2: Exemplary Ion Chromatography Method Parameters for Amine Analysis
| Parameter | Condition |
| Column | Dionex IonPac CS19 (2 x 250 mm) |
| Guard Column | Dionex IonPac CG19 (2 x 50 mm) |
| Eluent | Gradient of Methanesulfonic Acid (MSA) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 10 °C |
| Detection | Suppressed Conductivity |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including amines and sulfonamides. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters.
The choice of a stationary phase is crucial. A C18 column is a common starting point for reversed-phase HPLC. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. For basic compounds, operating at a pH where the analyte is in a single ionic form is often preferred to ensure symmetrical peaks.
To enhance retention and improve peak shape for basic analytes on reversed-phase columns, ion-pairing agents can be added to the mobile phase. nih.gov Reagents like octanesulfonic acid sodium salt can form a neutral ion pair with the protonated amine, which then partitions more effectively onto the hydrophobic stationary phase. nih.gov Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the molecule. nih.gov
Table 3: Key Parameters in HPLC Method Development for Amines
| Parameter | Considerations |
| Stationary Phase | C18, C8, or other suitable reversed-phase material. |
| Mobile Phase | A mixture of aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). |
| pH of Aqueous Phase | Adjusted to control the ionization state of the analyte for optimal retention and peak shape. |
| Ion-Pairing Agent | Can be added to improve retention and peak symmetry of basic compounds (e.g., alkyl sulfonates). nih.gov |
| Column Temperature | Optimized to improve efficiency and adjust retention times. |
| Flow Rate | Adjusted to achieve a balance between analysis time and separation efficiency. |
| Detection | UV-Vis detector set at an appropriate wavelength. |
Capillary Electrophoresis
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly well-suited for the analysis of small, charged molecules like protonated this compound.
In Capillary Zone Electrophoresis (CZE), the separation is governed by the electrophoretic mobility of the analytes. nih.gov The development of a CZE method involves the optimization of several parameters, including the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.govresearchgate.net The choice of BGE is critical as it influences the charge of the analyte and the magnitude of the electroosmotic flow (EOF).
For chiral compounds, CE can be a powerful tool for enantiomeric separation. This is achieved by adding a chiral selector to the BGE. nih.govresearchgate.net Cyclodextrins and their derivatives are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities. nih.govresearchgate.net The concentration of the chiral selector and the BGE composition are optimized to achieve the desired resolution between the enantiomers. nih.gov
Table 4: Typical Parameters for Capillary Electrophoresis of Amine Analogs
| Parameter | Optimized Condition (Example for N,N-dimethylamphetamine) nih.govresearchgate.net |
| Chiral Selector | Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) |
| Buffer | 50 mM Tetrabutylammonium phosphate (B84403) (TBAPO4) at pH 2.5 |
| Applied Voltage | 30 kV |
| Capillary Temperature | 25 °C |
Computational and Theoretical Investigations of N,n Dimethyl 2 Methylsulphonylethylamine
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a wide range of molecular systems. nih.gov The core principle of DFT is that the ground-state energy of a system can be determined from its electron density. arxiv.org
For N,N-dimethyl-2-methylsulphonylethylamine, DFT calculations would be employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. mdpi.com By minimizing the forces on each atom, the equilibrium bond lengths, bond angles, and dihedral angles are determined.
Energetics, including the total electronic energy and the relative energies of different isomers or conformers, can be accurately calculated. These calculations are crucial for predicting the stability of the molecule. mdpi.com Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to achieve reliable results for organic molecules. nih.gov
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative as specific research data for this compound is not available.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S | e.g., 1.80 Å |
| Bond Length | S=O | e.g., 1.45 Å |
| Bond Length | C-N | e.g., 1.47 Å |
| Bond Angle | O=S=O | e.g., 118° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aimspress.com These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. aimspress.com A small gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates high kinetic stability and low chemical reactivity. mdpi.com Analysis of the HOMO and LUMO can also predict the sites within this compound that are most likely to be involved in electrophilic or nucleophilic attacks. aimspress.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific research data for this compound is not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., 1.2 eV |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to study these motions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the molecule's behavior.
For this compound, MD simulations can be used to explore its conformational landscape . The molecule can adopt various shapes (conformers) due to rotation around its single bonds. MD simulations can identify the most populated conformers and the energy barriers between them.
Furthermore, MD is essential for studying solvation effects . The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. By simulating the molecule surrounded by explicit solvent molecules (like water or an organic solvent), one can investigate:
The structure of the solvation shells around the molecule. researchgate.net
The strength and nature of intermolecular interactions, such as hydrogen bonding.
The influence of the solvent on the conformational preferences of the molecule. nih.gov
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain experimentally.
Potential Energy Surface Mapping
A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). wayne.edu The PES maps the potential energy of a system as a function of the positions of its atoms. wayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along a reaction pathway. wayne.edu
For this compound, mapping the PES for a potential reaction (e.g., nucleophilic substitution or elimination) would involve:
Identifying Reactants and Products: Defining the starting and ending points of the reaction.
Locating Transition States (TS): Using computational algorithms to find the saddle point connecting reactants and products. The structure of the TS provides critical information about the reaction mechanism.
Calculating Reaction Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.
Tracing the Reaction Path: Following the minimum energy path (MEP) from the transition state down to both the reactants and products to confirm the connection. nih.gov
By exploring the PES, chemists can predict the most likely mechanism for a reaction and understand the factors that control its feasibility and speed. mdpi.com
Prediction of Kinetic Parameters
The prediction of enzyme kinetic parameters, such as the enzyme turnover number (kcat), Michaelis constant (Km), and catalytic efficiency (kcat/Km), is fundamental to understanding the metabolic fate and interaction of a compound like this compound within a biological system. nih.gov Computational approaches have emerged as valuable tools to estimate these parameters, bypassing the need for extensive and costly experimental assays. nih.govresearchgate.net
Modern predictive frameworks, such as the Unified Framework for the Prediction of Enzyme Kinetic Parameters (UniKP), leverage pretrained language models. nih.gov These models can predict kinetic parameters based on protein sequences and the structure of a substrate. nih.gov For a molecule like this compound, such a framework would analyze its structural features—the dimethylamino group, the ethyl chain, and the methylsulfonyl group—to predict its interaction with various metabolic enzymes, such as Cytochrome P450 isozymes. researchgate.net
The process typically involves:
Input Data : The 3D structure of this compound and the amino acid sequence of a target enzyme are provided as input.
Model Processing : The computational model, trained on vast datasets of known enzyme-substrate interactions, calculates the probable kinetic parameters. nih.gov
Output : The model outputs predicted values for kcat and Km, which can be used to calculate catalytic efficiency.
These predictions are based on correlating structural features with kinetic data from extensive databases. researchgate.net For instance, models can compare the predicted kinetic efficiencies for different metabolic pathways to estimate the compound's primary routes of metabolism. researchgate.net While specific predictive data for this compound is not publicly available, the methodology represents a powerful tool for its theoretical kinetic characterization.
Below is a hypothetical table illustrating the kind of data that would be generated from such a predictive model for the interaction of this compound with various enzymes.
| Enzyme | Predicted kcat (s⁻¹) | Predicted Km (µM) | Predicted kcat/Km (M⁻¹s⁻¹) |
| CYP3A4 | 0.5 | 150 | 3.33 x 10³ |
| CYP2D6 | 0.1 | 25 | 4.00 x 10³ |
| MAO-B | 1.2 | 80 | 1.50 x 10⁴ |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Structure-Reactivity/Interaction Relationships (SAR) through Computational Modeling
Computational modeling is instrumental in elucidating the relationship between the chemical structure of a molecule and its reactivity or interactions with biological targets. nih.gov For this compound, these methods can predict how its structural features influence its behavior at a molecular level.
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to explore how a ligand like this compound might bind to a receptor or an enzyme's active site. nih.govresearchgate.net These methods provide insights into the specific intermolecular interactions that stabilize the ligand-protein complex.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a docking simulation would involve placing the molecule into the binding pocket of a target enzyme (e.g., a matrix metalloproteinase or monoamine oxidase) and calculating the most stable binding poses. nih.govnih.gov The simulation would assess interactions such as:
Hydrogen Bonds : The oxygen atoms of the methylsulfonyl group could act as hydrogen bond acceptors.
Hydrophobic Interactions : The N,N-dimethyl and ethyl groups could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
Electrostatic Interactions : The polar sulfonyl group and the tertiary amine could participate in electrostatic interactions.
The output of a docking study is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net
Molecular Dynamics (MD) Simulation : Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov An MD simulation would reveal the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.govresearchgate.net This provides a more detailed picture of the binding event at an atomic level. nih.gov
The table below illustrates hypothetical binding energies for this compound with different protein targets, as would be determined by molecular docking.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| MDM2 | -6.8 | Leu54, Val75 |
| 5-HT1B Receptor | -7.2 | Asn253, Met177 |
| MMP-9 | -5.9 | His226, Ala230 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.govresearchgate.net The development of a QSAR model for a series of compounds including this compound would follow several key steps: nih.gov
Dataset Preparation : A collection of structurally related molecules with experimentally measured activity or property data is assembled. nih.gov
Descriptor Calculation : For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.govresearchgate.net
Model Generation : Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that links the descriptors to the observed activity. researchgate.net
Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.net
For this compound, a QSAR study could predict its potential activity based on descriptors related to its size, shape, lipophilicity (log P), and electronic properties. researchgate.netnih.gov For example, the presence of the sulfonyl group (a strong electron-withdrawing feature) and the tertiary amine would significantly influence the calculated electronic and topologic descriptors. researchgate.net
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Constitutional (1D) | Molecular Weight | Describes the overall size of the molecule. |
| Topological (2D) | Wiener Index | Relates to molecular branching and compactness. |
| Geometric (3D) | Molecular Surface Area | Influences solubility and ability to fit into a binding site. |
| Electronic | Dipole Moment | Quantifies the polarity of the molecule, influenced by the sulfonyl and amine groups. |
| Lipophilicity | Log P | Predicts partitioning between aqueous and lipid environments. |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov Pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.govmdpi.com
Ligand-Based Modeling : This approach is used when the 3D structure of the target is unknown. mdpi.com A model is developed by aligning a set of known active molecules and identifying common chemical features. mdpi.com For a compound like this compound, a ligand-based model might identify features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a positive ionizable feature (from the tertiary amine), and hydrophobic centers. nih.gov
Structure-Based Modeling : When the 3D structure of the target protein is available, a pharmacophore can be derived directly from the key interactions observed between the protein and a bound ligand. mdpi.com This model defines the ideal locations for features like hydrogen bond donors/acceptors, hydrophobic groups, and charged centers within the binding pocket. mdpi.com
A theoretical pharmacophore model derived for a target of this compound could consist of a set of features in a specific 3D arrangement. This model could then be used as a query to search large chemical databases for other molecules that match the pharmacophore and may have similar activity. nih.gov
| Pharmacophore Feature | Potential Origin in this compound |
| Hydrogen Bond Acceptor (A) | Oxygen atoms of the methylsulfonyl group |
| Positive Ionizable (P) | Nitrogen atom of the dimethylamino group (at physiological pH) |
| Hydrophobic (H) | N,N-dimethyl group, ethyl backbone |
| Ring Aromatic (R) | Not applicable |
Biochemical Transformations and Metabolic Pathways of N,n Dimethyl 2 Methylsulphonylethylamine
Investigation of Theoretical Biotransformation Pathways in Model Systems
The structure of N,N-dimethyl-2-methylsulphonylethylamine, featuring a tertiary amine and a sulfone group, suggests several potential routes of metabolic transformation. These pathways primarily involve enzymatic reactions aimed at increasing the polarity of the molecule to facilitate its excretion from the body. Biotransformation is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov
Amine N-Oxidation Pathways
The tertiary amine group in this compound is a likely target for oxidation. Amine oxides are common metabolites of drugs and other xenobiotics containing tertiary amine functionalities. wikipedia.orgasianpubs.org This reaction is often catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzyme systems. nih.gov The oxidation of the tertiary amine would result in the formation of this compound N-oxide. wikipedia.orgasianpubs.orglibretexts.org This process can be a detoxification pathway, as N-oxides are generally more water-soluble and readily excreted.
Another potential oxidative pathway for the dimethylamino group is N-demethylation, a common reaction for many xenobiotics. This process would lead to the formation of N-methyl-2-methylsulphonylethylamine and formaldehyde (B43269). Further demethylation could potentially yield 2-methylsulphonylethylamine.
Sulfone Reduction and Oxidation
The sulfone group (SO₂) in this compound is a stable functional group. While oxidation of sulfides to sulfoxides and then to sulfones is a common metabolic pathway, the further oxidation of a sulfone is not a typical biotransformation reaction. However, under certain biological conditions, particularly in the gut microbiota, reductive metabolism of sulfones can occur, though it is generally considered a minor pathway for xenobiotic metabolism. Theoretical reduction of the sulfone group could lead to the formation of a sulfoxide, N,N-dimethyl-2-(methylsulfinyl)ethylamine.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II conjugation reactions involve the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, rendering them more water-soluble and easier to excrete. uomus.edu.iq While this compound itself does not possess common functional groups for direct conjugation (like hydroxyl or carboxyl groups), its Phase I metabolites could undergo such reactions. For instance, if N-demethylation occurs, the resulting secondary amine could theoretically be a substrate for conjugation, although this is not a primary route for amines. More plausibly, if any hydroxylation of the ethyl chain were to occur as a minor Phase I reaction, the resulting hydroxyl group would be a prime candidate for glucuronidation or sulfation. uomus.edu.iq
Glucuronidation, the most common conjugation reaction, involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases (SULTs). uomus.edu.iq
| Metabolic Pathway | Potential Metabolite | Enzyme Family (Theoretical) |
|---|---|---|
| Amine N-Oxidation | This compound N-oxide | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs) |
| N-Demethylation | N-methyl-2-methylsulphonylethylamine | Cytochrome P450 (CYP) |
| N-Demethylation | 2-methylsulphonylethylamine | Cytochrome P450 (CYP) |
| Sulfone Reduction | N,N-dimethyl-2-(methylsulfinyl)ethylamine | Reductases (e.g., in gut microbiota) |
Application of Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing one or more atoms of a molecule with their stable or radioactive isotopes, researchers can follow the distribution and transformation of the labeled compound and its metabolites.
13C- and 2H-Labeling Studies to Trace Atom Fates
To elucidate the theoretical metabolic pathways of this compound, stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) could be strategically incorporated into the molecule.
For instance, labeling the N-methyl groups with ¹³C would allow for the definitive tracking of the N-demethylation pathway. The appearance of ¹³C-labeled formaldehyde or its metabolites, alongside the detection of the ¹³C-labeled demethylated amine, would confirm this metabolic route. Mass spectrometry-based techniques could distinguish between the unlabeled and ¹³C-labeled metabolites, providing quantitative information on the extent of demethylation.
Similarly, deuterium labeling of the N-methyl groups could also be used to study N-demethylation. The kinetic isotope effect observed with deuterium substitution can provide insights into the reaction mechanism and the rate-limiting steps of the metabolic process.
To investigate the stability of the ethyl-sulfone backbone, the ethyl group could be labeled with ¹³C or ²H. If the molecule undergoes cleavage, the labeled fragments could be traced. For example, labeling the carbon atoms of the ethyl bridge would help determine if this part of the molecule remains intact during metabolism.
| Isotope | Labeling Position | Metabolic Pathway to be Investigated | Expected Outcome |
|---|---|---|---|
| 13C or 2H | N-methyl groups | N-demethylation | Detection of labeled demethylated metabolites and/or labeled formaldehyde. |
| 13C or 2H | Ethyl bridge | Backbone cleavage | Tracking of labeled fragments to assess the stability of the ethyl-sulfone linkage. |
| 13C | Methyl group of the sulfone | Stability of the methyl-sulfone bond | Detection of labeled metabolites to determine if this bond is cleaved. |
Lack of Publicly Available Data for this compound
Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the biochemical transformations, metabolic pathways, or specific molecular interactions of the chemical compound this compound.
Multiple search strategies were employed to locate relevant studies, including queries focused on metabolomics in model biological systems and interactions with generic enzyme models and subcellular components. These searches, conducted across a range of scientific indexing services and databases, did not yield any specific data for this particular compound.
The information available pertains to structurally related but distinct molecules, which, in adherence with the specific requirements of this request, cannot be used as substitutes. Therefore, the sections on metabolomics approaches and interactions with enzyme models for this compound cannot be developed at this time due to the absence of foundational research in the public domain.
Environmental Fate and Degradation Mechanisms of N,n Dimethyl 2 Methylsulphonylethylamine
Abiotic Degradation Processes in Environmental Matrices
Hydrolysis Kinetics and Products
Specific data on the hydrolysis kinetics of N,N-dimethyl-2-methylsulphonylethylamine under various environmental pH conditions are not available in the reviewed literature.
Photolytic and Photo-oxidative Transformation under Simulated Environmental Conditions
Detailed studies concerning the photolytic and photo-oxidative breakdown of this compound, including quantum yields and transformation products under simulated environmental conditions, have not been identified.
Role of Redox Reactions in Environmental Persistence
Information regarding the susceptibility of this compound to redox reactions in soil and water, which could influence its environmental persistence, is not documented in the available scientific resources.
Biotic Degradation Mechanisms and Pathways
Microbial Transformation and Biodegradation Studies
No specific microbial transformation or biodegradation studies for this compound were found in the public domain. Therefore, information on its biodegradability and the microorganisms capable of its degradation is currently unavailable.
Identification of Microbial Degradation Products
As no biodegradation studies have been identified, the microbial degradation products of this compound remain uncharacterized.
Characterization of Environmental Transformation Products
In the absence of direct studies, the potential environmental transformation products of this compound can be hypothesized based on the reactivity of its functional groups.
A primary degradation pathway for tertiary amines is N-dealkylation, which would involve the removal of one or both methyl groups from the nitrogen atom. This would lead to the formation of N-methyl-2-methylsulphonylethylamine and subsequently 2-methylsulphonylethylamine. Further degradation could proceed via oxidation of the ethyl chain.
Another possibility is the oxidation of the sulfur atom, although the methylsulfonyl group is already in a high oxidation state. Cleavage of the C-S bond, while generally difficult, could lead to the formation of dimethylamine (B145610) and a sulfur-containing organic acid. It is also possible that under certain conditions, such as during advanced oxidation processes in water treatment, more complex reactions could occur, leading to a variety of smaller, more oxidized molecules.
A table of hypothetical transformation products is presented below.
| Hypothetical Transformation Product | Potential Formation Pathway |
| N-methyl-2-methylsulphonylethylamine | N-demethylation |
| 2-methylsulphonylethylamine | N-demethylation |
| N,N-dimethylamine | C-S bond cleavage |
| Methylsulfonic acid | C-C and C-S bond cleavage |
| Formaldehyde (B43269) | N-demethylation |
Analytical Methodologies for Environmental Monitoring and Quantification in Non-Biological Matrices
The development of analytical methods for the detection and quantification of this compound in environmental samples like water, soil, and air would need to account for its likely physicochemical properties, such as its polarity imparted by the amine and sulfonyl groups.
Sampling and Extraction Strategies
For water samples, solid-phase extraction (SPE) would likely be a suitable technique for pre-concentration and cleanup. The choice of sorbent would be critical; a mixed-mode sorbent with both reversed-phase and ion-exchange properties could be effective in retaining the polar and potentially charged this compound.
In the case of soil and sediment, extraction would likely involve a polar solvent or a mixture of solvents. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could enhance the extraction efficiency. The extract would then require a cleanup step, possibly using SPE, to remove interfering matrix components.
For air sampling, drawing a known volume of air through a sorbent tube would be a standard approach. The choice of sorbent would depend on the volatility of the compound. Given the presence of the polar functional groups, a sorbent suitable for polar compounds would be necessary.
Chromatographic-Mass Spectrometric Detection in Water, Soil, and Air
The analysis of this compound would most effectively be carried out using liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), due to the compound's expected polarity and the need for high sensitivity and selectivity in complex environmental matrices.
A summary of a hypothetical analytical approach is provided in the table below.
| Parameter | Hypothetical Method |
| Instrumentation | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Chromatographic Column | Reversed-phase C18 or a mixed-mode column |
| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid to promote ionization. |
| Detection | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation. |
The fragmentation pattern in the mass spectrometer would be crucial for identification. For a tertiary amine, a characteristic fragmentation would be the loss of an alkyl group. The presence of the methylsulfonyl group would also lead to specific fragmentation patterns that could be used for identification.
It is important to reiterate that the information presented in this article is speculative due to the absence of direct research on this compound. Future experimental studies are necessary to accurately determine its environmental fate, degradation mechanisms, transformation products, and to develop validated analytical methods for its monitoring.
Advanced Research Perspectives and Future Directions for N,n Dimethyl 2 Methylsulphonylethylamine
Integration of Advanced Analytical Techniques for Real-Time Mechanistic Insights
As there are no established synthetic methodologies for N,N-dimethyl-2-methylsulphonylethylamine in the current body of scientific literature, the application of advanced analytical techniques for mechanistic insights remains a prospective area of research. Once synthetic pathways are developed, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the reaction progress in real-time. These methods would provide valuable data on the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction mechanism. Such insights are crucial for the rational optimization of the synthesis and for ensuring process safety and scalability.
Synergistic Application of Computational and Experimental Methodologies
The synergy between computational and experimental methodologies offers a powerful approach for future research on this compound. In the absence of existing experimental data, quantum chemical calculations, such as Density Functional Theory (DFT), could be utilized to predict the compound's molecular structure, spectroscopic properties (e.g., NMR, IR spectra), and reactivity. researchgate.netresearchgate.net These theoretical predictions would be invaluable in guiding the initial synthetic efforts and in the characterization of the molecule once it is synthesized. For instance, computational modeling could help in selecting the most promising synthetic routes by evaluating reaction energies and activation barriers. Once experimental data becomes available, it can be used to validate and refine the computational models, leading to a deeper and more accurate understanding of the chemical behavior of this compound.
Exploration of its Role as a Ligand in Coordination Chemistry or Catalysis
The potential of this compound as a ligand in coordination chemistry and catalysis is an unexplored field. The molecule possesses both a tertiary amine nitrogen and sulfonyl oxygen atoms, which could potentially act as donor sites for coordination with metal ions. mdpi.comnsf.gov Future research could involve the synthesis of metal complexes with this compound and their subsequent characterization using techniques like X-ray crystallography to determine their coordination geometry. nih.gov Depending on the nature of the metal center and the resulting complex, these compounds could be investigated for catalytic activity in various organic transformations. The electronic and steric properties imparted by the this compound ligand could lead to novel catalytic selectivities and efficiencies.
Design of New Chemical Entities based on this compound Scaffold for Diverse Chemical Applications
The this compound scaffold presents opportunities for the design of new chemical entities with potentially diverse applications. Once the fundamental chemistry of the parent molecule is understood, medicinal chemists and material scientists could systematically modify its structure to tune its properties. For example, derivatization of the ethyl backbone or substitution on the methyl groups of the amine could lead to analogs with altered solubility, polarity, and biological activity. These new molecules could be screened for a wide range of applications, from pharmaceuticals to functional materials. The sulfone group, in particular, is a common pharmacophore, suggesting that derivatives of this compound might exhibit interesting biological properties worthy of investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
